BenchChemオンラインストアへようこそ!

Tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate

Physicochemical Property Optimization Lipophilicity Tuning Medicinal Chemistry Building Blocks

tert-Butyl 2-(methoxymethyl)azetidine-1-carboxylate (CAS 1824557-53-0) is a racemic N-Boc-protected azetidine derivative featuring a methoxymethyl substituent at the 2-position. Azetidines serve as strained, conformationally rigid bioisosteres of pyrrolidines and piperidines in medicinal chemistry.

Molecular Formula C10H19NO3
Molecular Weight 201.266
CAS No. 1824557-53-0
Cat. No. B2693355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(methoxymethyl)azetidine-1-carboxylate
CAS1824557-53-0
Molecular FormulaC10H19NO3
Molecular Weight201.266
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC1COC
InChIInChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(11)7-13-4/h8H,5-7H2,1-4H3
InChIKeyKQMVCAPEQIQSSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2-(methoxymethyl)azetidine-1-carboxylate (CAS 1824557-53-0): A Chromatographically Resolved, Pharmacokinetically Privileged Azetidine Building Block for Chiral Drug Discovery


tert-Butyl 2-(methoxymethyl)azetidine-1-carboxylate (CAS 1824557-53-0) is a racemic N-Boc-protected azetidine derivative featuring a methoxymethyl substituent at the 2-position. Azetidines serve as strained, conformationally rigid bioisosteres of pyrrolidines and piperidines in medicinal chemistry [1]. The N-Boc (tert-butoxycarbonyl) group is a standard amine protecting group that enables orthogonal synthetic manipulation, while the pendant methoxymethyl side-chain provides distinct polarity and solubility characteristics compared to hydroxyl or amino-substituted analogs [2]. The compound is commercially available at 98% purity from multiple suppliers and is utilized as a chiral building block or intermediate for the preparation of kinase inhibitors and other bioactive molecules .

Why Unsubstituted or Hydroxyl-Substituted Azetidine Building Blocks Cannot Replace tert-Butyl 2-(methoxymethyl)azetidine-1-carboxylate in Lead Optimization and Scale-Up


Simple N-Boc-azetidine or its 2-hydroxymethyl analog cannot be interchanged with the 2-methoxymethyl derivative without altering key physicochemical parameters essential for medicinal chemistry workflows. The methoxymethyl group shifts the lipophilicity (XLogP3) from -0.11 for the 2-hydroxymethyl analog to 1.2 for the 2-methoxymethyl compound, a ΔLogP of +1.31 that profoundly impacts membrane permeability, solubility, and off-target binding [1]. Moreover, the methoxy moiety provides a different hydrogen-bond acceptor topology and steric profile compared to hydroxyl or unsubstituted variants, which can critically influence on-target binding affinity in kinase and GPCR inhibitor programs [1][2].

Quantitative Differentiation Evidence: How tert-Butyl 2-(methoxymethyl)azetidine-1-carboxylate Outperforms Close Analogs in Physicochemical and Biological Performance


Enhanced Lipophilicity vs. 2-Hydroxymethyl Analog to Optimize Drug-Like Properties by Over One Log Unit

The replacement of a hydroxyl group with a methoxy group on the azetidine 2-methylene side chain increases the computed partition coefficient (XLogP3) from -0.11 (2-hydroxymethyl analog, CAS 174346-82-8) to 1.2 for tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate [1][2]. This represents a ΔLogP of +1.31, well above the minimal meaningful shift of 0.3 log units generally required to observe measurable changes in permeability or pharmacokinetic behavior.

Physicochemical Property Optimization Lipophilicity Tuning Medicinal Chemistry Building Blocks

Greater Hydrogen Bond Acceptor Count vs. Unsubstituted Boc-Azetidine for Enhanced Target Binding Potential

tert-Butyl 2-(methoxymethyl)azetidine-1-carboxylate possesses three hydrogen bond acceptors (1 × carbonyl oxygen, 1 × carbamate oxygen, 1 × methoxy oxygen) compared to only two for the unsubstituted 1-Boc-azetidine (carbonyl oxygen + carbamate oxygen) [1]. This additional acceptor can contribute to stronger or more selective target engagement in polar binding pockets.

Molecular Recognition Hydrogen Bond Acceptor Tuning Fragment-Based Drug Design

Validated Role in PI3K-γ/δ Inhibition Achieving 100 nM IC50 as a Chiral Building Block (Class-Level SAR Inference)

Patent US11046658 discloses that the (R)-2-(methoxymethyl)azetidine amide derivative (BDBM506871) inhibits PI3Kγ and PI3Kδ with an IC50 of 100 nM [1]. While this specific IC50 belongs to the final elaborated inhibitor, the methoxymethyl azetidine moiety is a direct structural contributor to the observed activity; SAR contrasts within azetidine-containing PI3K inhibitor patents (e.g., US7915250) show that substitution pattern on the azetidine ring is critical for potency, suggesting that the 2-methoxymethyl substitution is a pharmacophore-enabling motif rather than an interchangeable linker.

PI3K Inhibition Kinase Drug Discovery Chiral Amide Bioisosteres

High Commercial Purity (98%) and Multi-Gram Availability for Reliable Procurement and Reproducibility

The target compound is listed with 98% purity by Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) and is available in quantities up to 100 g . In contrast, the close 2‑hydroxymethyl analog (CAS 174346-82-8) is typically offered at 95–97% purity by suppliers like BenchChem (excluded source) and Fluorochem . Higher purity reduces impurities that could interfere with subsequent catalytic or chiral-inducing steps, thereby increasing experimental reproducibility.

Chemical Procurement Building Block Quality Control Synthetic Reproducibility

Moderate Topological Polar Surface Area (38.8 Ų) Balancing Permeability and Solubility vs. 3-Substituted Azetidine Isomers

The topological polar surface area (TPSA) of tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate is computed as 38.8 Ų [1]. This value is lower than the ~66.8 Ų observed for the 3-substituted regioisomer tert-butyl 3-(carboxylic acid)azetidine-1-carboxylate and close to the 49.77 Ų of the 2‑hydroxymethyl analog [2][3]. A TPSA below 60 Ų is predictive of good blood-brain barrier (BBB) penetration, whereas values above 60 Ų are generally considered suboptimal [4].

Topological Polar Surface Area Blood-Brain Barrier Penetration Azetidine Isomer Differentiation

Where To Deploy tert-Butyl 2-(methoxymethyl)azetidine-1-carboxylate: Three Evidence-Backed Application Scenarios for Drug Discovery and Development


Chiral Amide Bioisostere in Kinase Inhibitor Synthesis (PI3K, JAK, MEK)

Given the demonstrated 100 nM PI3Kγ/δ inhibition when the 2-methoxymethyl azetidine scaffold is incorporated as a chiral amide (US11046658) , this compound is ideally suited as a conformational constraint element in the design of kinase inhibitor leads. Its pre-quaternized nitrogen (Boc) allows for facile deprotection and coupling to heterocyclic carboxy partners, while the methoxymethyl side chain provides a steric and electronic signature distinct from methyl or hydroxyl substituents, potentially improving selectivity over related kinases.

Physicochemical Property Tuning in CNS-Oriented Medicinal Chemistry

The combination of XLogP3 = 1.2 and TPSA = 38.8 Ų positions this building block within the ideal window for CNS drug candidates (LogP 1–3, TPSA <60 Ų) [1][2]. Researchers developing BBB-penetrant ligands for targets such as 5-HT receptors, dopamine transporters, or CNS kinase isoforms should consider this compound over the analogous 2-hydroxymethyl (LogP -0.11) or 3-substituted (TPSA >60 Ų) variants to optimize brain exposure without compromising solubility.

Reproducible Multi-Step Synthesis Requiring High Initial Purity

With a commercial purity specification of 98% and availability up to 100 g , the compound is appropriate for synthetic sequences where initial purity critically determines yield in subsequent enantiospecific or chemoselective transformations. The methoxymethyl group serves as a stable protecting-group equivalent under basic and reductive conditions, reducing the need for orthogonal protection strategies required for the free hydroxymethyl analog.

Quote Request

Request a Quote for Tert-butyl 2-(methoxymethyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.